(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride
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Overview
Description
(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride is a chiral compound with a cyclopropane ring substituted with a thiophene group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds such as (1r,2s)-2-phenylcyclopropanaminium have been found to interact with enzymes like monoamine oxidase .
Mode of Action
Related compounds like (1r,2s)-2-phenylcyclopropanaminium are known to inhibit monoamine oxidase, an enzyme that plays a crucial role in the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition can lead to an increase in the levels of these neurotransmitters, which may have implications in the treatment of conditions like depression and anxiety .
Biochemical Pathways
It can be inferred from related compounds that it may influence the monoamine neurotransmitter pathway .
Result of Action
Based on the action of similar compounds, it can be inferred that it may lead to an increase in the levels of certain neurotransmitters, potentially impacting mood and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene to form the cyclopropane ring.
Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a cyclopropane halide.
Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a cyclopropane halide.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(phenyl)cyclopropan-1-amine hydrochloride: Similar structure but with a phenyl group instead of a thiophene group.
(1R,2S)-2-(pyridin-3-yl)cyclopropan-1-amine hydrochloride: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride is unique due to the presence of the thiophene group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(1R,2S)-2-thiophen-3-ylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS.ClH/c8-7-3-6(7)5-1-2-9-4-5;/h1-2,4,6-7H,3,8H2;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNOVUFYJPWBJR-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CSC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CSC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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